5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
Molecular Formula |
C24H19N5O4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C24H19N5O4/c1-14-3-4-16(9-15(14)2)18-11-19-24(30)28(7-8-29(19)26-18)12-22-25-23(27-33-22)17-5-6-20-21(10-17)32-13-31-20/h3-11H,12-13H2,1-2H3 |
InChI Key |
CXKZQGXOWWXHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
Preparation Methods
Formation of Amidoxime Intermediate
Methyl 2-(benzo[d]dioxol-5-yl)acetate is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to yield the corresponding amidoxime (85% yield).
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclodehydration with ethyl chlorooxoacetate in the presence of NaOH/DMSO at room temperature for 12 hours, forming 5-(benzo[d]dioxol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester (72% yield). Reduction with LiAlH4 in tetrahydrofuran (THF) at 0°C produces 3-(hydroxymethyl)-5-(benzo[d]dioxol-5-yl)-1,2,4-oxadiazole, which is subsequently brominated using PBr3 in dichloromethane to yield the bromide intermediate (68% yield).
Coupling of Oxadiazole and Pyrazolo-pyrazinone
The bromide intermediate is coupled to the pyrazolo[1,5-a]pyrazin-4(5H)-one core via nucleophilic substitution. The reaction is conducted in anhydrous DMF with K2CO3 as a base at 60°C for 8 hours, achieving a 65% yield of the final product. Purification by column chromatography (silica gel, ethyl acetate/hexane 1:2) affords the title compound as a white solid.
Key Spectral Data:
-
1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 6.92 (s, 1H, benzo[d]dioxole), 5.32 (s, 2H, OCH2O), 4.78 (s, 2H, CH2-oxadiazole), 2.31 (s, 6H, CH3).
-
HRMS (ESI): m/z calc. for C28H24N5O5 [M+H]+: 522.1772; found: 522.1768.
Alternative Synthetic Approaches
Suzuki Coupling for Aryl Group Introduction
The 3,4-dimethylphenyl group can be introduced via Suzuki-Miyaura coupling using Pd(PPh3)4 as a catalyst. A boronic ester derivative of the pyrazolo-pyrazinone core reacts with 3,4-dimethylphenylboronic acid in dioxane/H2O (4:1) at 90°C for 12 hours, yielding the coupled product in 70% yield.
Mechanochemical Synthesis
Grinding the amidoxime and ethyl chlorooxoacetate with NaOH in a ball mill (30 Hz, 2 hours) provides the 1,2,4-oxadiazole in 82% yield, reducing reaction time compared to solution-phase methods.
Challenges and Optimization
-
Regioselectivity in Oxadiazole Formation: Competing formation of 1,2,5-oxadiazole-2-oxides is mitigated by using PtCl4 catalysis during cycloaddition.
-
Purification: Silica gel chromatography is critical due to polar byproducts. Gradient elution (hexane to ethyl acetate) improves separation.
-
Scale-up Limitations: Microwave-assisted steps face scalability issues; conventional heating at 120°C for 2 hours provides comparable yields (70%) .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Several derivatives of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties have been evaluated for their antibacterial properties. For instance, studies have shown that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, certain compounds demonstrated minimum inhibitory concentrations (MICs) in the nanomolar range against sensitive strains like Staphylococcus aureus and Sarcina .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. For example, thiourea derivatives incorporating benzo[d][1,3]dioxole have shown promising results against various cancer cell lines. These compounds may induce apoptosis or inhibit proliferation in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Enzyme Inhibition
Compounds similar to 5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated for their ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This enzyme inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Study 1: Antibacterial Screening
In a study conducted by Aboul-Enein et al., a series of benzo[d][1,3]dioxole derivatives were synthesized and screened for antibacterial activity. The results indicated that some derivatives exhibited potent activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics . This highlights the potential of such compounds in addressing antibiotic resistance.
Case Study 2: Anticancer Activity Evaluation
Another research effort focused on synthesizing bis-benzo[d][1,3]dioxol derivatives and evaluating their anticancer properties. The synthesized compounds showed significant cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction . This case underlines the therapeutic promise of compounds featuring the benzo[d][1,3]dioxole structure.
Mechanism of Action
The mechanism of action of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate into nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazinone Derivatives
Structure-Activity Relationship (SAR) Insights
- Benzodioxole vs. Methoxy Groups : The benzodioxole group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to methoxy-substituted analogs (e.g., , clogP ~2.8), favoring passive diffusion .
- Oxadiazole vs. Oxazole : 1,2,4-Oxadiazoles (target compound) offer greater hydrogen-bonding capacity than oxazoles, improving target engagement .
Biological Activity
The compound 5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.
Anticancer Activity
Several studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against colon carcinoma HCT-116 cells and breast cancer T47D cells, suggesting a promising anticancer potential for related compounds .
Antioxidant Properties
Research into the antioxidant activities of oxadiazole derivatives has revealed their ability to scavenge free radicals effectively. A quantitative structure-activity relationship (QSAR) analysis indicated that modifications in the molecular structure of oxadiazoles significantly influence their antioxidant capabilities. The compound may share similar properties due to its structural components .
Antimicrobial Activity
Compounds with benzo[d][1,3]dioxole structures are known for their antimicrobial properties. Studies have shown that derivatives with this core structure can exhibit activity against various bacterial strains. The specific compound could potentially demonstrate similar effects due to its structural similarity to known antimicrobial agents .
Case Studies and Research Findings
Q & A
Q. Challenges :
- Low yields due to steric hindrance from bulky substituents (e.g., 3,4-dimethylphenyl) .
- Purification requires HPLC or column chromatography to isolate intermediates and final product .
Basic: Which analytical techniques are critical for confirming structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., integration of benzo[d][1,3]dioxole protons at δ 5.93 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₂₇H₂₂N₆O₄) .
- HPLC : Assesses purity (>95% for biological assays) via reverse-phase columns (C18) with UV detection .
Advanced: How to design experiments to elucidate its mechanism of action?
Answer:
- Target Identification :
- Computational docking : Screen against kinase or GPCR libraries using AutoDock Vina .
- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts .
- Functional Assays :
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
-
Standardize Assay Conditions :
-
Control for Compound Stability :
- Pre-test solubility in DMSO/PBS and stability under assay conditions (e.g., 37°C, pH 7.4) .
-
Cross-Validate with Structural Analogs :
Analog Modification Activity Trend Compound A Oxadiazole → thiazole Reduced anticancer activity Compound B Benzo[d][1,3]dioxole removal Loss of antimicrobial effect
Basic: What are its solubility and stability profiles under varying pH conditions?
Answer:
- Solubility :
- Poor aqueous solubility (<10 µM in PBS); requires DMSO/cosolvents (e.g., PEG-400) for in vitro studies .
- Enhanced solubility in acidic buffers (pH 3-5) due to protonation of pyrazine nitrogen .
- Stability :
- Degrades <10% over 24 hours at pH 7.4 (37°C) but unstable in alkaline conditions (pH >9) .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Answer:
- Modify Substituents :
- Assay Design :
Advanced: What computational approaches aid in target identification?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to predict binding modes to kinases (e.g., EGFR, VEGFR2) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with oxadiazole) .
Basic: How to address purification challenges during scale-up synthesis?
Answer:
- Optimize Chromatography :
- Use flash chromatography with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) .
- For polar intermediates, employ ion-exchange resins .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve oral bioavailability .
- Formulation Strategies :
Advanced: How to balance selectivity and toxicity in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
